molecular formula C10H11BrO2 B1286493 3-Bromo-4-isopropylbenzoic acid CAS No. 99070-17-4

3-Bromo-4-isopropylbenzoic acid

Cat. No.: B1286493
CAS No.: 99070-17-4
M. Wt: 243.1 g/mol
InChI Key: VLOPEDMMJXCNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-isopropylbenzoic acid is an organic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isopropyl group at the fourth position. This compound is primarily used in research and development within the fields of chemistry and biochemistry .

Scientific Research Applications

3-Bromo-4-isopropylbenzoic acid is utilized in various scientific research applications, including:

Safety and Hazards

3-Bromo-4-isopropylbenzoic acid is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It also causes skin and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropylbenzoic acid typically involves the bromination of 4-isopropylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-isopropylbenzoic acid is unique due to the specific positioning of the bromine and isopropyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and interactions with other molecules, making it valuable for specific research applications .

Properties

IUPAC Name

3-bromo-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOPEDMMJXCNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995642
Record name 3-Bromo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99070-17-4, 741698-94-2
Record name 3-Bromo-4-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99070-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-isopropylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-isopropylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-isopropylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-isopropylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-isopropylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-isopropylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.